molecular formula C11H9NO3 B13885217 2-(2-oxo-1H-quinolin-6-yl)acetic acid

2-(2-oxo-1H-quinolin-6-yl)acetic acid

Cat. No.: B13885217
M. Wt: 203.19 g/mol
InChI Key: DZHMYWRHCYFJRQ-UHFFFAOYSA-N
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Description

2-(2-oxo-1H-quinolin-6-yl)acetic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring system with an acetic acid moiety, making it a valuable scaffold for the synthesis of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-1H-quinolin-6-yl)acetic acid typically involves the acylation of quinoline derivatives. One common method is the reaction of quinoline-2,4-dione with acetic anhydride under acidic conditions . Another approach involves the condensation of 2-aminobenzophenone with glyoxylic acid, followed by cyclization and oxidation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Scientific Research Applications

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(2-oxo-1H-quinolin-6-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-10-4-2-8-5-7(6-11(14)15)1-3-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

DZHMYWRHCYFJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1CC(=O)O

Origin of Product

United States

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